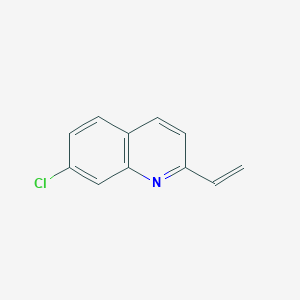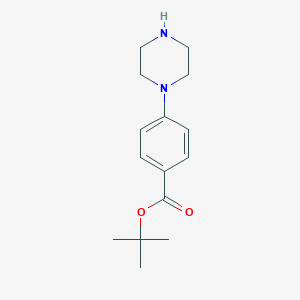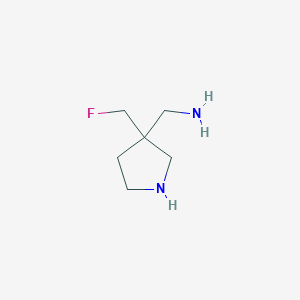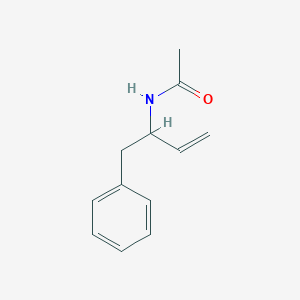
7-Chloro-2-vinylquinoline
概要
説明
7-Chloro-2-vinylquinoline is a heterocyclic organic compound . It is used as the starting material in the synthesis of certain intermediates . The molecular formula of 7-Chloro-2-vinylquinoline is C11H8ClN .
Synthesis Analysis
The synthesis of 7-Chloro-2-vinylquinoline can be achieved via a catalyst-free method involving a direct deamination reaction during Mannich synthesis . This process involves the use of reagents and solvents, which are monitored through thin-layer chromatography .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-vinylquinoline consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 189.641 Da, and the monoisotopic mass is 189.034531 Da .Chemical Reactions Analysis
7-Chloro-2-vinylquinoline can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2-vinylquinoline include its molecular structure and mass . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antimycotic Activity : Synthesis of 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines has shown strong inhibition of microorganisms such as Aspergillus fumigatus, Trichophyton mentagrophytes, and Candida albicans (Cziáky et al., 1996).
Antimalarial Activity : 2-vinylquinolines synthesized through microwave-assisted methods demonstrated excellent antimalarial activities against the chloroquine-resistant Dd2 strain of Plasmodium falciparum (Huang et al., 2019).
Catalysis in Organic Synthesis : Novel metathesis catalysts derived from vinylquinoline have been synthesized and show potential in model RCM and enyne reactions (Barbasiewicz et al., 2006).
Enantioselective Synthesis : Enantioselective acylation of tetrahydroquinolin-4-ols using 2-vinylquinolines has been achieved, with potential applications in large-scale preparation of chiral compounds (Zhou et al., 2015).
Cytotoxicity in Cancer Research : Pyrroloisoquinolines synthesized from vinylquinolines were evaluated for cytotoxicity in ovarian cell lines, indicating potential in cancer research (Vlachou et al., 2002).
Cross-Coupling Reactions : 7-Chloro-4-iodoquinoline undergoes Suzuki cross-coupling reactions with arylboronic acids, indicating its utility in organic synthesis (Friesen & Trimble, 2004).
Antioxidant or Prooxidant Effects : Studies on 7-chloro-4-hydroxyquinoline derivatives have shown their potential as antioxidants or prooxidants in biological systems, with implications in drug development (Liu et al., 2002).
Synthesis of Quinoline Derivatives : Novel methods for the synthesis of 2-vinylquinolines and their application in the creation of quinoline derivatives have been developed (Xiao et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-chloro-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZIPWUDXJPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443692 | |
| Record name | 7-CHLORO-2-VINYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177748-00-4 | |
| Record name | 7-CHLORO-2-VINYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)






![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)



![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)